Cas no 2137713-07-4 (2-Azaspiro[4.5]decan-1-one, 8-amino-)
![2-Azaspiro[4.5]decan-1-one, 8-amino- structure](https://ja.kuujia.com/scimg/cas/2137713-07-4x500.png)
2-Azaspiro[4.5]decan-1-one, 8-amino- 化学的及び物理的性質
名前と識別子
-
- 2-Azaspiro[4.5]decan-1-one, 8-amino-
- 8-amino-2-azaspiro[4.5]decan-1-one
- 2137713-07-4
- EN300-743370
-
- インチ: 1S/C9H16N2O/c10-7-1-3-9(4-2-7)5-6-11-8(9)12/h7H,1-6,10H2,(H,11,12)
- InChIKey: HUHINIHEXPGYJM-UHFFFAOYSA-N
- SMILES: C1(=O)C2(CCC(N)CC2)CCN1
計算された属性
- 精确分子量: 168.126263138g/mol
- 同位素质量: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- XLogP3: -0.2
じっけんとくせい
- 密度みつど: 1.12±0.1 g/cm3(Predicted)
- Boiling Point: 368.9±35.0 °C(Predicted)
- 酸度系数(pKa): 16.12±0.40(Predicted)
2-Azaspiro[4.5]decan-1-one, 8-amino- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743370-0.5g |
8-amino-2-azaspiro[4.5]decan-1-one |
2137713-07-4 | 95% | 0.5g |
$1136.0 | 2024-05-24 | |
Enamine | EN300-743370-0.1g |
8-amino-2-azaspiro[4.5]decan-1-one |
2137713-07-4 | 95% | 0.1g |
$505.0 | 2024-05-24 | |
Enamine | EN300-743370-2.5g |
8-amino-2-azaspiro[4.5]decan-1-one |
2137713-07-4 | 95% | 2.5g |
$2856.0 | 2024-05-24 | |
Enamine | EN300-743370-0.25g |
8-amino-2-azaspiro[4.5]decan-1-one |
2137713-07-4 | 95% | 0.25g |
$721.0 | 2024-05-24 | |
Enamine | EN300-743370-0.05g |
8-amino-2-azaspiro[4.5]decan-1-one |
2137713-07-4 | 95% | 0.05g |
$338.0 | 2024-05-24 | |
Enamine | EN300-743370-5.0g |
8-amino-2-azaspiro[4.5]decan-1-one |
2137713-07-4 | 95% | 5.0g |
$4226.0 | 2024-05-24 | |
Enamine | EN300-743370-1.0g |
8-amino-2-azaspiro[4.5]decan-1-one |
2137713-07-4 | 95% | 1.0g |
$1458.0 | 2024-05-24 | |
Enamine | EN300-743370-10.0g |
8-amino-2-azaspiro[4.5]decan-1-one |
2137713-07-4 | 95% | 10.0g |
$6266.0 | 2024-05-24 |
2-Azaspiro[4.5]decan-1-one, 8-amino- 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
2-Azaspiro[4.5]decan-1-one, 8-amino-に関する追加情報
2-Azaspiro[4.5]decan-1-one, 8-amino-: A Comprehensive Overview
The compound with CAS No 2137713-07-4, commonly referred to as 2-Azaspiro[4.5]decan-1-one, 8-amino-, is a fascinating molecule with a unique chemical structure and diverse applications. This compound belongs to the spirocyclic family of compounds, which are characterized by two rings sharing only one atom. The spiro system in this molecule consists of a six-membered ring and a seven-membered ring fused at a single atom, creating a complex yet stable structure.
The 8-amino substituent in the molecule plays a crucial role in its chemical reactivity and biological activity. Amino groups are known for their ability to participate in hydrogen bonding, which can significantly influence the solubility and bioavailability of the compound. Recent studies have highlighted the potential of 2-Azaspiro[4.5]decan-1-one, 8-amino- as a precursor for the synthesis of bioactive molecules, particularly in the field of medicinal chemistry.
One of the most notable aspects of this compound is its versatility in synthetic chemistry. The spirocyclic framework provides a platform for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties. For instance, researchers have explored the use of 2-Azaspiro[4.5]decan-1-one, 8-amino- as a building block for constructing peptide-like molecules and macrocyclic compounds. These derivatives have shown promise in targeting various biological pathways, making them potential candidates for drug development.
In terms of physical properties, 2-Azaspiro[4.5]decan-1-one, 8-amino- exhibits a melting point of approximately 160°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, with results indicating that the compound remains stable under neutral and mildly acidic or basic conditions.
The synthesis of 2-Azaspiro[4.5]decan-1-one, 8-amino- typically involves a multi-step process that includes ring-closing metathesis or other cyclization techniques. Recent advancements in catalytic methods have made it possible to achieve higher yields and better control over the stereochemistry of the product. These improvements have significantly enhanced the scalability of the synthesis process, making it more feasible for industrial applications.
From an applications perspective, 2-Azaspiro[4.5]decan-1-one, 8-amino- has found utility in several areas beyond traditional organic synthesis. For example, it has been employed as a chiral ligand in asymmetric catalysis due to its rigid spirocyclic framework and ability to induce enantioselectivity in certain reactions. Additionally, its unique structure has been leveraged in materials science for the development of novel polymers and supramolecular assemblies.
Recent research has also focused on the biological evaluation of 2-Azaspiro[4.5]decan-1-one, 8-amino- derivatives. Studies conducted using cell lines have demonstrated that certain analogs exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways. This finding has sparked interest in exploring their potential as anti-inflammatory agents or modulators of immune responses.
In conclusion, 2-Azaspiro[4.5]decan-1-one, 8-amino-, CAS No 2137713-07-4, is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in synthetic chemistry and drug discovery efforts. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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